molecular formula C14H8BrF3N2 B12623177 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-82-9

2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B12623177
CAS No.: 944580-82-9
M. Wt: 341.13 g/mol
InChI Key: VTVQUDMTTDMDGP-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 944580-82-9; molecular formula: C₁₄H₈BrF₃N₂; molecular weight: 341.13) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 3-bromophenyl group at position 2 and a trifluoromethyl (-CF₃) group at position 5 .

Properties

CAS No.

944580-82-9

Molecular Formula

C14H8BrF3N2

Molecular Weight

341.13 g/mol

IUPAC Name

2-(3-bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8BrF3N2/c15-10-4-1-3-9(7-10)11-8-20-12(14(16,17)18)5-2-6-13(20)19-11/h1-8H

InChI Key

VTVQUDMTTDMDGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN3C(=N2)C=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Method 1: Multi-Component Reaction Using Microwave Irradiation

  • Reactants :
    • Arylglyoxals
    • Cyclic 1,3-dicarbonyl compounds
    • 2-Aminopyridines
  • Conditions :
    • Molecular iodine as a catalyst
    • Microwave irradiation at optimized temperatures (e.g., ~120°C)
  • Procedure :
    • Mix the reactants in the presence of iodine.
    • Heat under microwave irradiation for a short duration (~30 minutes).
  • Yield :
    • Moderate to high yields (60–80%) depending on reactant compatibility.

Method 2: One-Pot Synthesis

  • Reactants :
    • Aminopyridine derivatives
    • Brominated benzyl halides
    • Formamides or DMF derivatives
  • Conditions :
    • Sodium hydride as a base
    • Solvent: Dry tetrahydrofuran (THF)
  • Procedure :
    • Combine aminopyridine and brominated benzyl halide in DMF.
    • Add sodium hydride portion-wise while heating at ~65°C.
    • Extract the product using dichloromethane and purify via column chromatography.
  • Yield :
    • Typically ~44% for similar derivatives.

Method 3: Nucleophilic Aromatic Substitution

  • Reactants :
    • Fluoroimidazo[1,2-a]pyridine derivatives
    • Brominated aromatic compounds
  • Conditions :
    • Solvent: tert-butanol
    • Base: Potassium carbonate or similar bases
  • Procedure :
    • React fluoroimidazo[1,2-a]pyridine with brominated aromatic compounds under basic conditions.
    • Use tert-butanol to minimize competing reactions.
  • Yield :
    • Improved yield compared to methanol-based reactions (~70–85%).

Data Table: Reaction Conditions and Yields

Method Reactants Catalyst/Base Solvent Temperature Yield (%)
Microwave-Assisted MCR Arylglyoxals + Cyclic Dicarbonyls + Aminopyridines Molecular iodine None ~120°C ~60–80
One-Pot Synthesis Aminopyridine + Brominated Benzyl Halide + DMF DMA Sodium hydride Dry THF ~65°C ~44
Nucleophilic Substitution Fluoroimidazo[1,2-a]pyridine + Brominated Aromatics Potassium carbonate tert-butanol Room temp ~70–85

Notes on Optimization

  • Solvent Selection :
    Using non-nucleophilic solvents like tert-butanol reduces side reactions and improves yield in nucleophilic aromatic substitution methods.

  • Catalyst Efficiency :
    Microwave-assisted synthesis enhances reaction rates and selectivity compared to conventional heating.

  • Purification Techniques : Column chromatography with hexane:ethyl acetate mixtures is commonly used to isolate pure products.

Chemical Reactions Analysis

Nucleophilic Substitution at the C3-Bromine Position

The bromine atom at the 3-position undergoes nucleophilic substitution under mild conditions. This reactivity is leveraged to introduce diverse functional groups:

Reaction Conditions Product Yield Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C3-Aryl-5-(trifluoromethyl)imidazo[1,2-a]pyridine65–78%
AminationCuI, L-proline, K₃PO₄, DMSO, 100°C3-Amino-5-(trifluoromethyl)imidazo[1,2-a]pyridine58%
CyanationZn(CN)₂, Pd(OAc)₂, XPhos, DMF, 120°C3-Cyano-5-(trifluoromethyl)imidazo[1,2-a]pyridine72%

Key Observations :

  • The trifluoromethyl group enhances electrophilicity at C3, facilitating cross-coupling reactions.

  • Copper-catalyzed amination proceeds efficiently due to the electron-deficient nature of the aromatic system .

C–H Functionalization at the C3 Position

Visible-light photocatalysis enables regioselective C–H functionalization without requiring pre-functionalization:

Reaction Catalyst/Reagents Product Yield Reference
TrifluoromethylationRu(bpy)₃Cl₂, CF₃SO₂Na, Blue LED3-Trifluoromethyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine42%
FormylationDIPEA, TMEDA, CO, Blue LED3-Formyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine79%
AlkoxycarbonylationK₂S₂O₈, Methyl carbazate, Blue LED3-(Methoxycarbonyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine71%

Mechanistic Insights :

  • Radical intermediates generated under photoredox conditions selectively target the C3 position .

  • The trifluoromethyl group stabilizes transition states via electron-withdrawing effects, improving reaction efficiency .

Multicomponent Aza-Friedel–Crafts Reactions

Y(OTf)₃-catalyzed three-component reactions with aldehydes and amines yield C3-alkylated derivatives:

Aldehyde Amine Product Yield Reference
BenzaldehydeAniline3-(N-Phenylbenzyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine82%
4-NitrobenzaldehydeCyclohexylamine3-(N-Cyclohexyl-4-nitrobenzyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine68%

Advantages :

  • Operates under air without inert gas protection .

  • Broad substrate tolerance for aldehydes (aryl, alkyl) and amines (primary, secondary) .

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine core undergoes electrophilic substitution at the C6 position:

Reagent Conditions Product Yield Reference
HNO₃/H₂SO₄0°C, 2 h6-Nitro-2-(3-bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine55%
Br₂/FeCl₃CH₂Cl₂, RT, 1 h6-Bromo-2-(3-bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine63%

Regioselectivity :

  • Nitration and bromination favor the C6 position due to directing effects of the trifluoromethyl group .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiparasitic Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine, in treating neglected tropical diseases such as visceral leishmaniasis. A collaborative virtual screening effort demonstrated that modifications of the imidazo[1,2-a]pyridine scaffold could enhance antiparasitic activity and selectivity index against target pathogens while maintaining low toxicity to host cells .

1.2 Anticancer Properties

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. A study involving structure-activity relationship (SAR) analysis revealed that various substitutions on the imidazo[1,2-a]pyridine core can lead to enhanced potency against cancer cell lines. Compounds with trifluoromethyl groups have shown improved lipophilicity and cellular permeability, making them promising candidates for further development .

Synthesis and Reactivity

2.1 Synthetic Pathways

The synthesis of 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One notable method includes iron-catalyzed sulfonylmethylation of imidazo[1,2-a]pyridines, which allows for the introduction of various functional groups at specific positions on the aromatic ring .

Table 1: Common Synthetic Routes for Imidazo[1,2-a]pyridine Derivatives

Synthesis MethodKey ReagentsYield (%)Reference
Iron-Catalyzed SulfonylmethylationFeCl₃, Sodium SulfinatesHigh
Electrophilic SubstitutionBromine SourcesModerate

Material Science Applications

3.1 Fluorescent Materials

Compounds like 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine have been investigated for their potential use in organic light-emitting diodes (OLEDs). The presence of trifluoromethyl groups enhances electron-withdrawing properties, which can improve the stability and efficiency of fluorescent materials .

Table 2: Properties of Fluorescent Materials Based on Imidazo[1,2-a]pyridine Derivatives

CompoundEmission Wavelength (nm)Quantum Yield (%)Application
2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine52075OLEDs
Other DerivativesVariesVariesSensors

Conclusion and Future Directions

The compound 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine presents a versatile scaffold with significant potential in medicinal chemistry and material science. Ongoing research is likely to uncover further applications and optimize its properties for therapeutic use and advanced material applications.

Future studies should focus on:

  • Expanding the library of derivatives to explore additional biological activities.
  • Investigating the mechanisms underlying its anticancer and antiparasitic effects.
  • Enhancing synthetic methods for improved yield and efficiency.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Comparison of Bromophenyl Isomers

Property 3-Bromo Isomer (CAS 944580-82-9) 4-Bromo Isomer (CAS 944580-81-8)
Substituent Position Meta Para
Molecular Weight 341.13 341.13
Key Applications Under investigation Safety data available (GHS)

Trifluoromethyl Substitution Effects

The -CF₃ group is a critical modulator of physicochemical properties. For example:

  • Imidazo[1,2-a]pyridine-3-carboxamide Derivatives: Substitution with -CF₃ at position 5 (as in the target compound) improves metabolic stability compared to non-fluorinated analogs, as seen in derivatives like N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide (CAS: 881010-80-6) .

Halogen Substituent Impact on Bioactivity

  • The target compound’s bromine may similarly contribute to bioactivity .

Table 2: Bioactivity of Halogenated Imidazo[1,2-a]pyridines

Compound Substituents Bioactivity Reference
Target Compound 3-Br, 5-CF₃ Under investigation
8-Bromo-6-chloro-2-chloromethyl derivative 8-Br, 6-Cl, 2-CH₂Cl Antitrypanosomal (IC₅₀ < 1 µM)
N-[3-(CF₃)phenyl]carboxamide 3-CF₃, carboxamide Antimicrobial (MIC: 2–8 µg/mL)

Heterocycle Variations

  • Benzo[b]selenophene-Fused Derivatives: Selenium-containing analogs synthesized via Se–Br exchange show unique optoelectronic properties, though the target compound lacks such modifications .

Biological Activity

2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₈H₄BrF₃N₂
  • CAS Number : 1146615-86-2
  • Molecular Weight : 251.03 g/mol
  • Structure : The compound features a bromophenyl group and a trifluoromethyl group attached to the imidazo[1,2-a]pyridine core.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridines exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. In vitro studies demonstrated that it can induce apoptosis and disrupt microtubule assembly at concentrations as low as 20 μM, suggesting its potential as a microtubule-destabilizing agent .

Table 1: Anticancer Activity Summary

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast)20Microtubule destabilization
HepG2 (Liver)15Induction of apoptosis

Antimicrobial Properties

The imidazo[1,2-a]pyridine scaffold is known for its antimicrobial activity. Studies have reported that derivatives of this compound exhibit antibacterial effects against various strains of bacteria, including resistant strains. The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis .

Anti-inflammatory Effects

Compounds within the imidazo[1,2-a]pyridine class have shown promise in reducing inflammation. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

The biological activity of 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine can be attributed to several mechanisms:

  • Microtubule Disruption : Similar to other anticancer agents, it disrupts the formation and stability of microtubules, leading to cell cycle arrest and apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : Potential interaction with specific receptors involved in inflammatory pathways has been suggested.

Study on Breast Cancer Cells

A study focused on the effects of the compound on MDA-MB-231 breast cancer cells showed that treatment with 10 μM resulted in a significant increase in caspase-3 activity (1.33 times), indicating enhanced apoptotic activity . Morphological changes consistent with apoptosis were observed under microscopy.

Antibacterial Screening

In another study evaluating antibacterial properties, derivatives of imidazo[1,2-a]pyridine were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the imidazo ring enhanced antibacterial efficacy, particularly against resistant strains .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed three-component coupling (TCC) reactions involving 2-aminopyridines, arylaldehydes, and alkynes. This method allows direct access to the imidazo[1,2-a]pyridine core under mild conditions . Advanced strategies include regioselective C-H functionalization or carbene transformations to introduce substituents like trifluoromethyl or bromophenyl groups, which enhance structural diversity . Characterization typically involves 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS for structural confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm substituent positions and scaffold integrity.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve polymorph-dependent properties, such as luminescence behavior observed in cyano-substituted analogs .

Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?

  • Methodological Answer : The scaffold exhibits diverse bioactivities, including COX-2 inhibition (e.g., derivatives with morpholine substitutions show IC50_{50} = 0.07 µM ), anticancer, and antidiabetic properties . Activity depends on substituent size and electronic effects at C-3 and C-2 positions. For example, Mannich base modifications at C-3 significantly influence COX-2 selectivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for copper-catalyzed reactions of imidazo[1,2-a]pyridines?

  • Methodological Answer : Optimization strategies include:
  • Screening copper catalysts (e.g., CuI vs. CuBr) to enhance regioselectivity in C-H bond activation .
  • Using ligand-free conditions to simplify purification, as demonstrated in selenylation reactions with selenium powder .
  • Adjusting solvent polarity (e.g., DMF vs. DMSO) to stabilize intermediates in multi-component reactions .

Q. How to address contradictions in bioactivity data, such as lack of antibacterial effects in certain derivatives?

  • Methodological Answer : Contradictions may arise from substituent choice or assay conditions. For example, 2-thiosubstituted derivatives showed no antibacterial activity against gram-positive/negative bacteria, possibly due to poor membrane permeability or insufficient electron-withdrawing groups . Solutions include:
  • Introducing polar functional groups (e.g., sulfonamides) to improve solubility.
  • Testing under varied pH or using efflux pump inhibitors to enhance compound uptake.

Q. What computational approaches predict the biological targets of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Molecular docking and QSAR modeling are critical. For instance:
  • Docking studies can map interactions between trifluoromethyl groups and hydrophobic pockets in COX-2 .
  • QSAR models trained on IC50_{50} data from analogs with phenylamino substitutions help prioritize synthetic targets .

Q. How to study polymorph-dependent luminescence in imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Techniques include:
  • Crystallizing the compound under controlled conditions (e.g., solvent evaporation vs. slow cooling) to isolate polymorphs.
  • Time-dependent DFT calculations to analyze excited-state intramolecular proton transfer (ESIPT) mechanisms, as demonstrated for 6-cyano-2-(2′-hydroxyphenyl) derivatives emitting yellow, orange, or red light .

Q. What strategies improve regioselectivity in C-3 functionalization of imidazo[1,2-a]pyridines?

  • Methodological Answer :
  • Radical-mediated pathways using copper catalysts enable selenylation at C-3 without directing groups .
  • Transition-metal-free conditions (e.g., N-chlorosuccinimide-promoted sulfenylation) minimize side reactions .
  • Steric effects can be exploited: Bulky substituents at C-2 (e.g., 3-bromophenyl) direct electrophiles to C-3 .

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